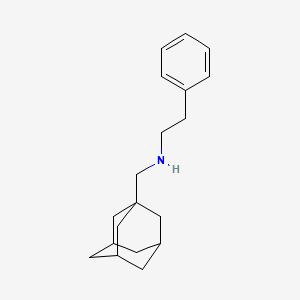
1-(Morpholin-4-yl)-3-(thiophen-2-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Morpholin-4-yl)-3-(thiophen-2-yl)propan-1-one, also known as MPTP, is a chemical compound with potential applications in scientific research. MPTP is a synthetic compound that is commonly used as a precursor for the synthesis of other chemical compounds.
Mécanisme D'action
1-(Morpholin-4-yl)-3-(thiophen-2-yl)propan-1-one is metabolized by monoamine oxidase-B (MAO-B) in the brain to form MPP+, which selectively destroys dopaminergic neurons in the substantia nigra. This leads to a decrease in dopamine levels in the brain, which is associated with the symptoms of Parkinson's disease.
Biochemical and Physiological Effects
1-(Morpholin-4-yl)-3-(thiophen-2-yl)propan-1-one-induced Parkinsonism in animal models is characterized by a loss of dopaminergic neurons in the substantia nigra, resulting in a decrease in dopamine levels in the brain. This leads to motor deficits, such as tremors, rigidity, and bradykinesia. 1-(Morpholin-4-yl)-3-(thiophen-2-yl)propan-1-one has also been shown to induce oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
1-(Morpholin-4-yl)-3-(thiophen-2-yl)propan-1-one has several advantages for use in lab experiments. It is a well-established model for Parkinson's disease and has been extensively studied in animal models. 1-(Morpholin-4-yl)-3-(thiophen-2-yl)propan-1-one-induced Parkinsonism closely mimics the symptoms and pathology of human Parkinson's disease, making it a valuable tool for studying the disease. However, 1-(Morpholin-4-yl)-3-(thiophen-2-yl)propan-1-one has several limitations, including its toxicity and the fact that it only selectively destroys dopaminergic neurons in the substantia nigra, while Parkinson's disease affects other regions of the brain as well.
Orientations Futures
There are several future directions for research involving 1-(Morpholin-4-yl)-3-(thiophen-2-yl)propan-1-one. One area of interest is the development of new treatments for Parkinson's disease. 1-(Morpholin-4-yl)-3-(thiophen-2-yl)propan-1-one-induced Parkinsonism can be used to test the efficacy of new drugs in animal models. Another area of interest is the study of the role of oxidative stress and inflammation in Parkinson's disease. 1-(Morpholin-4-yl)-3-(thiophen-2-yl)propan-1-one-induced oxidative stress and inflammation can be used to study the mechanisms underlying the disease. Finally, 1-(Morpholin-4-yl)-3-(thiophen-2-yl)propan-1-one can be used to study the effects of environmental toxins on the brain, as it has been shown to be toxic to dopaminergic neurons.
Méthodes De Synthèse
The synthesis of 1-(Morpholin-4-yl)-3-(thiophen-2-yl)propan-1-one involves the condensation of morpholine and thiophene-2-carboxylic acid in the presence of a dehydrating agent such as thionyl chloride. The resulting intermediate is then further reacted with propionyl chloride to yield the final product, 1-(Morpholin-4-yl)-3-(thiophen-2-yl)propan-1-one. The purity of 1-(Morpholin-4-yl)-3-(thiophen-2-yl)propan-1-one can be improved through recrystallization.
Applications De Recherche Scientifique
1-(Morpholin-4-yl)-3-(thiophen-2-yl)propan-1-one has a variety of applications in scientific research. It is commonly used as a precursor for the synthesis of other chemical compounds, such as 1-methyl-4-phenylpyridinium (MPP+), which is used to induce Parkinson's disease in animal models. 1-(Morpholin-4-yl)-3-(thiophen-2-yl)propan-1-one can also be used to study the role of dopamine in the brain, as it selectively destroys dopaminergic neurons in the substantia nigra.
Propriétés
IUPAC Name |
1-morpholin-4-yl-3-thiophen-2-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2S/c13-11(12-5-7-14-8-6-12)4-3-10-2-1-9-15-10/h1-2,9H,3-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKJCUSXMIAOKCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CCC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4-cyanophenyl)methyl]-N,2-dimethylfuran-3-carboxamide](/img/structure/B7499586.png)


![2-Chloro-1-[4-(2-ethoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B7499612.png)
![7-(3-chloro-4-ethoxyphenyl)-8-(2-hydroxyethyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B7499623.png)

![[4-[(2-Methylimidazol-1-yl)methyl]phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B7499628.png)
![5-chloro-N-[3-(3-pyrrolidin-1-ylsulfonylanilino)quinoxalin-2-yl]thiophene-2-sulfonamide](/img/structure/B7499632.png)

![[4-[(4-Iodophenyl)iminomethyl]phenyl] furan-2-carboxylate](/img/structure/B7499660.png)


![Phenyl N-[4-(hydroxymethyl)phenyl]carbamate](/img/structure/B7499676.png)
